LogP-Driven Membrane Permeability: Cyclohexyl vs. Methyl and Ethyl Nitro Propanediols
The cyclohexyl derivative exhibits a logP of 1.09, representing a 3.7-fold increase over the ethyl analog (logP 0.2) and a 31-fold increase over the methyl analog (logP −0.4) . This elevated lipophilicity directly correlates with enhanced passive membrane diffusion, a key determinant of intracellular antimicrobial target engagement.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.09 (Chemsrc predicted) |
| Comparator Or Baseline | 2-Methyl-2-nitropropane-1,3-diol: logP = −0.4 (PubChem XLogP3); 2-Ethyl-2-nitropropane-1,3-diol: logP = 0.2 (PubChem XLogP3) |
| Quantified Difference | ΔlogP = +1.49 vs. methyl; ΔlogP = +0.89 vs. ethyl |
| Conditions | Predicted logP values from Chemsrc (target) and PubChem XLogP3 (comparators) |
Why This Matters
Procurement decisions for antimicrobial screening libraries should favor higher logP analogs when targeting Gram-negative bacteria with outer membrane barriers or intracellular pathogens, as logP > 1 is often associated with improved cytoplasmic entry.
- [1] PubChem. Compound Summary for CID 66268, 2-Methyl-2-nitropropane-1,3-diol. XLogP3: −0.4. View Source
- [2] PubChem. Compound Summary for CID 12018, 2-Ethyl-2-nitropropane-1,3-diol. XLogP3: 0.2. View Source
